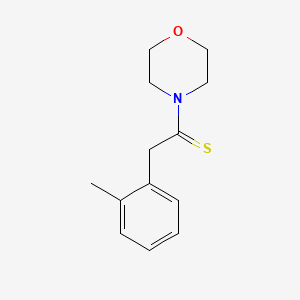
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the family of thiophene derivatives. It is a psychoactive drug that has gained popularity in recent years due to its stimulant properties. MPA is a potent dopamine reuptake inhibitor and has been shown to increase the release of dopamine and norepinephrine in the brain.
Wirkmechanismus
MPA works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can lead to increased alertness, improved cognitive function, and euphoria. MPA has also been shown to have an affinity for serotonin receptors, although its effects on serotonin are not well understood.
Biochemical and physiological effects:
The biochemical and physiological effects of MPA are similar to those of other dopamine reuptake inhibitors. It can lead to increased heart rate, blood pressure, and body temperature. MPA has also been shown to cause vasoconstriction, which can lead to decreased blood flow to certain areas of the body. Long-term use of MPA has been associated with neurotoxicity and damage to dopamine neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MPA has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor and has been shown to increase the release of dopamine and norepinephrine in the brain. MPA is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of MPA in lab experiments. It has been associated with neurotoxicity and damage to dopamine neurons in the brain. MPA is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on MPA. One area of interest is the potential use of MPA as a treatment for attention deficit hyperactivity disorder (ADHD). MPA has been shown to improve cognitive function and may be effective in treating the symptoms of ADHD. Another area of interest is the development of safer and more effective dopamine reuptake inhibitors. MPA has been associated with neurotoxicity and damage to dopamine neurons in the brain, and there is a need for safer alternatives. Finally, there is a need for more research on the long-term effects of MPA use, particularly in terms of its effects on dopamine neurons and addiction.
Synthesemethoden
The synthesis of MPA involves the reaction of 2-bromo-1-(4-morpholinyl)ethanone with 2-methylthiophene in the presence of a base such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield MPA.
Wissenschaftliche Forschungsanwendungen
MPA has been used extensively in scientific research to study the effects of dopamine reuptake inhibitors on the brain. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and improved cognitive function. MPA has also been used to study the effects of dopamine reuptake inhibitors on addiction and drug-seeking behavior.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-4-2-3-5-12(11)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCOWSSRBVXMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=S)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)
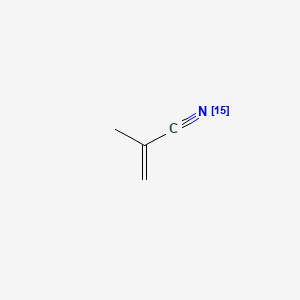

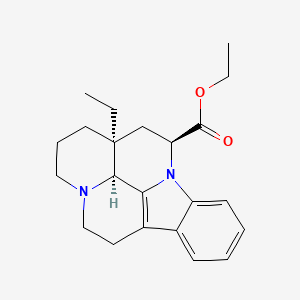

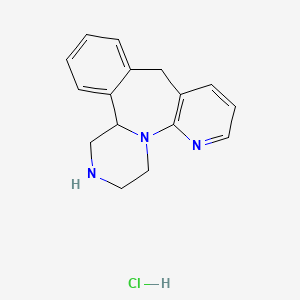
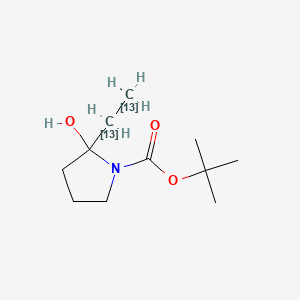
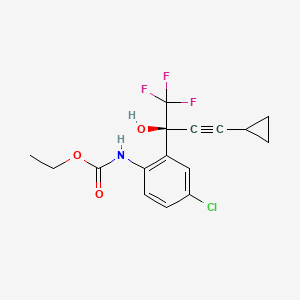
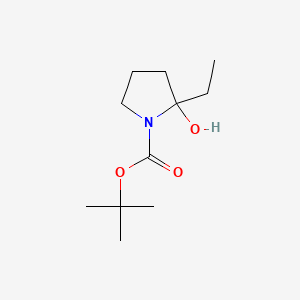

![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)